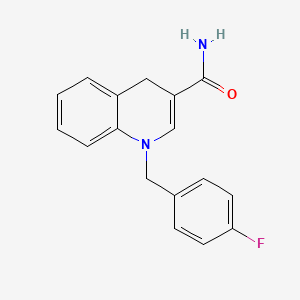

1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide

Description

Properties

CAS No. |

23969-92-8 |

|---|---|

Molecular Formula |

C17H15FN2O |

Molecular Weight |

282.31 g/mol |

IUPAC Name |

1-[(4-fluorophenyl)methyl]-4H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H15FN2O/c18-15-7-5-12(6-8-15)10-20-11-14(17(19)21)9-13-3-1-2-4-16(13)20/h1-8,11H,9-10H2,(H2,19,21) |

InChI Key |

FPKJZQPMTVOPDN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C=C1C(=O)N)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Curtius Rearrangement for Amide Isomers

A Curtius rearrangement approach generates retro-amide isomers. Treatment of the carboxylic acid with diphenylphosphoryl azide (DPPA) in tert-butanol produces an isocyanate intermediate, which reacts with amines to yield urea derivatives. While less direct, this method offers access to structurally diverse analogs for structure-activity relationship studies.

Reductive Amination for 3-Aminomethyl Derivatives

Reductive amination introduces aminomethyl groups at position 3. The quinoline-3-carbaldehyde intermediate, synthesized via palladium-catalyzed tributyltin hydride reduction, reacts with primary amines and sodium cyanoborohydride to form 3-aminomethyl derivatives. This pathway expands functionalization options but requires stringent anhydrous conditions.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms substituent placement, with characteristic signals for the 4-fluorobenzyl group (δ 4.95–5.10 ppm for CH2, J = 12 Hz) and carboxamide NH (δ 8.20–8.40 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography resolves stereochemical ambiguities in select cases.

Reaction Optimization and Challenges

Solvent and Temperature Effects

DMF outperforms THF or acetonitrile in alkylation steps due to superior solvation of NaH. Elevated temperatures (90°C) accelerate alkylation but risk ester hydrolysis; thus, strict temperature control is critical.

Functional Group Compatibility

The 4-fluorobenzyl group’s electron-withdrawing nature slightly reduces nucleophilicity at N1, necessitating excess alkylating agent (1.5–2.0 equivalents). Concurrently, the carboxamide group’s stability under basic conditions permits sequential reactions without protective groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Gould-Jacobs + Alkylation | 70 | 95 | Scalability for bulk synthesis |

| Curtius Rearrangement | 45 | 88 | Access to isomers |

| Reductive Amination | 60 | 90 | Functional diversity |

Industrial Applications and Modifications

The scalability of the Gould-Jacobs route makes it suitable for kilogram-scale production. Recent advances employ continuous flow reactors to enhance cyclization efficiency, reducing reaction times from hours to minutes. Additionally, microwave-assisted alkylation improves yields to 85–90% by ensuring uniform heating .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: 4-Fluorobenzyl bromide with nucleophiles in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,4-dihydroquinoline-3-carboxylic acid exhibit antibacterial properties. The introduction of the fluorobenzyl group enhances these properties, potentially allowing for the development of new antibacterial agents. Studies have shown that these compounds can inhibit bacterial growth effectively, addressing the ongoing challenge of antibiotic resistance .

Anticancer Properties

Recent studies have identified quinoline derivatives as promising candidates in cancer therapy. Specifically, compounds similar to 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, some derivatives have been shown to target vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

HIV-1 Integrase Inhibition

Another notable application is in the field of antiviral research, particularly as potential inhibitors of HIV-1 integrase. Compounds with similar structures have demonstrated efficacy against HIV by disrupting the viral replication process . The incorporation of specific substituents can enhance their potency and selectivity.

Case Study: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of a series of quinoline derivatives, including those related to 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide. The research demonstrated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Case Study: Anticancer Activity

In another study focused on anticancer agents, researchers synthesized various quinoline derivatives and tested their effects on different cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, showcasing the therapeutic potential of these compounds .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is highly tunable, with substituents at positions 1 and 3 dictating biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Pharmacological Comparison

Key Findings and Trends

(a) CB2 Receptor Selectivity

- Target Compound vs. ALICB179: Both compounds share an adamantyl carboxamide at R3, but the 4-fluorobenzyl group at R1 in the target compound replaces the pentyl chain in ALICB177.

(b) Kinase Inhibition

- 9im: This Axl kinase inhibitor features a trifluoromethyl group at R3, which contributes to its nanomolar potency. The absence of similar electron-withdrawing groups in the target compound explains its lack of Axl activity, highlighting the importance of R3 substituents in kinase targeting .

(c) Halogen Effects

- 4-Fluorobenzyl vs.

Pharmacokinetic and Toxicity Profiles

- This contrasts with 9im’s trifluoromethyl group, which balances lipophilicity and solubility .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the half-life of the target compound compared to chlorinated or alkylated analogues .

Biological Activity

1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of 4-oxo-1,4-dihydroquinoline derivatives. Its structure features a quinoline core with a carboxamide functional group and a fluorobenzyl substituent, which significantly contributes to its biological activities. This compound has garnered attention for its potential roles in medicinal chemistry, particularly in anticancer and anti-inflammatory applications.

- Molecular Formula : C21H21FN2O3

- Molecular Weight : Approximately 368.4 g/mol

The biological activity of 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide is primarily attributed to its interaction with specific molecular targets. Research indicates that it may affect enzyme activity or receptor functions, particularly through inhibition of kinases and other signaling pathways involved in cancer progression and inflammation .

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : It has been identified as a lead compound for developing new anticancer therapies. Studies show it can inhibit VEGFR-2, a critical receptor involved in tumor angiogenesis, thereby inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties. For instance, it was reported to have potent effects on oxidative burst activity in phagocytes and T-cell proliferation inhibition .

- Kinase Inhibition : It acts as a kinase inhibitor, which is crucial for regulating cell growth and survival pathways. This property is particularly valuable in cancer treatment strategies .

Anticancer Properties

A study focused on the synthesis of various quinoline derivatives, including 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide, demonstrated its potential as an antiproliferative agent. The compound exhibited significant cytotoxicity against multiple cancer cell lines (A549, H460, HT-29) with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory Activity

In another investigation, derivatives of 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide were evaluated for their anti-inflammatory effects. The results indicated that certain analogs showed IC50 values less than 12.5 µg/mL against oxidative burst activity in whole blood phagocytes and macrophages, highlighting their potential as therapeutic agents for inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and unique features of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide | C12H10N2O2 | Lacks fluorobenzyl substituent; primarily studied for cannabinoid receptor activity. |

| Ethyl 6-cyano-1-(4-fluorobenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C19H18FN3O3 | Incorporates a cyano group; explored for its pharmacological properties. |

| 6-(3-Chloro-2-fluorobenzyl)-1-(2S)-1-hydroxy-3-methylbutan-2-yl | C19H21ClF2N2O3 | Contains different halogen substitutions; studied for effects on various biological targets. |

These compounds illustrate how variations in substitution patterns can significantly influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing 1-(4-Fluorobenzyl)-1,4-dihydroquinoline-3-carboxamide, and how can purity be optimized?

- Methodological Answer : The Gould-Jacobs reaction is widely used for quinoline core formation. For this compound, start with a cyclization reaction between an appropriately substituted aniline and a β-keto ester derivative under reflux conditions (e.g., diphenylether at 200°C). Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (≥95% purity threshold) . To optimize yield, adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:ester).

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the fluorobenzyl substitution pattern and dihydroquinoline backbone. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the carboxamide NH (δ 10.2–10.8 ppm) .

- FTIR : Validate carbonyl stretches (C=O at ~1680 cm) and NH bending (~1550 cm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 325.12) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to pharmacologically active quinolines. Use fluorescence-based assays (IC determination) at 10–100 μM concentrations. For antimicrobial screening, perform MIC assays against Gram-positive bacteria (e.g., S. aureus), referencing protocols for related 3-quinolinecarboxylic acid derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

- Methodological Answer : Systematically modify substituents:

- Fluorine Position : Compare 4-fluorobenzyl vs. 2- or 3-fluoro analogs (synthesized via Suzuki coupling).

- Dihydroquinoline Core : Introduce methyl/chloro groups at C-6/C-7 to assess steric effects .

- Carboxamide Group : Replace with ester or sulfonamide moieties.

Test modifications in cellular uptake (Caco-2 permeability) and target binding (surface plasmon resonance) .

Q. How can contradictions in solubility data across studies be resolved?

- Methodological Answer : Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess hydration states. For example, if one study reports aqueous solubility of 0.1 mg/mL (pH 7.4) and another claims <0.01 mg/mL, evaluate crystalline vs. amorphous forms via PXRD . Adjust solvent systems (e.g., DMSO:PBS co-solvents) for consistent in vitro testing .

Q. What are best practices for interpreting X-ray crystallography data for this compound?

- Methodological Answer : Collect diffraction data at 100 K using a synchrotron source. Refine structures with SHELXL, focusing on:

- Torsion Angles : Confirm dihydroquinoline planarity (deviation < 0.05 Å).

- Intermolecular Interactions : Hydrogen bonding between carboxamide NH and adjacent carbonyl groups (distance ~2.8 Å) .

Cross-validate with DFT calculations (B3LYP/6-31G* level) for electronic structure alignment .

Q. How can in silico modeling predict target interactions and pharmacokinetics?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). Prioritize poses with ΔG < −8 kcal/mol.

- ADMET Prediction : Apply SwissADME to estimate logP (~2.5), BBB permeability (CNS < −2), and CYP450 inhibition .

Validate predictions with MD simulations (GROMACS, 50 ns trajectory) to assess binding stability .

Q. How should discrepancies in enzyme inhibition data be addressed?

- Methodological Answer : Re-evaluate assay conditions:

- pH Sensitivity : Test activity at pH 6.5–7.5 (quinolines often exhibit pH-dependent ionization).

- Cofactor Requirements : Include Mg/ATP in kinase assays.

Use orthogonal assays (e.g., radiometric vs. fluorescence) to confirm IC values. For example, if one study reports IC = 1 μM (fluorescence) and another 10 μM (SPR), assess quenching artifacts or protein immobilization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.